![molecular formula C19H20 B14196848 [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene CAS No. 919285-09-9](/img/structure/B14196848.png)
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene: is an organic compound characterized by its unique structure, which includes a phenylethyl group attached to a penta-3,4-dien-1-yl chain, both of which are connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene typically involves the coupling of a phenylethyl halide with a penta-3,4-dien-1-yl precursor. One common method is the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, which allows for the formation of the carbon-carbon bond under mild conditions. The reaction conditions often include the use of a palladium catalyst, a base such as triethylamine, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene can undergo oxidation reactions to form various oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated derivatives. Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles such as halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed:
Oxidation: Formation of phenylethyl ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for the development of pharmaceuticals. Research into its biological properties could lead to the discovery of new therapeutic agents.
Medicine: Potential applications in medicine include the development of new drugs with specific biological targets. The compound’s structure can be modified to enhance its pharmacological properties.
Industry: In the materials science industry, this compound can be used in the synthesis of polymers and advanced materials with unique properties, such as improved thermal stability or mechanical strength.
Mécanisme D'action
The mechanism by which [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on these targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
[3-(2-Phenylethyl)penta-2,4-dien-1-yl]benzene: Similar structure but with a different position of the double bonds.
[3-(2-Phenylethyl)but-3-en-1-yl]benzene: A shorter carbon chain with fewer double bonds.
[3-(2-Phenylethyl)hex-3,4-dien-1-yl]benzene: A longer carbon chain with additional double bonds.
Uniqueness: [3-(2-Phenylethyl)penta-3,4-dien-1-yl]benzene is unique due to its specific arrangement of double bonds and the phenylethyl group. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in synthesis and materials science.
Propriétés
Numéro CAS |
919285-09-9 |
|---|---|
Formule moléculaire |
C19H20 |
Poids moléculaire |
248.4 g/mol |
InChI |
InChI=1S/C19H20/c1-2-17(13-15-18-9-5-3-6-10-18)14-16-19-11-7-4-8-12-19/h3-12H,1,13-16H2 |
Clé InChI |
HTOVRJISIVATDT-UHFFFAOYSA-N |
SMILES canonique |
C=C=C(CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


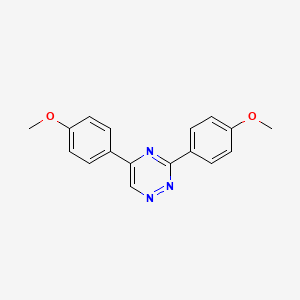
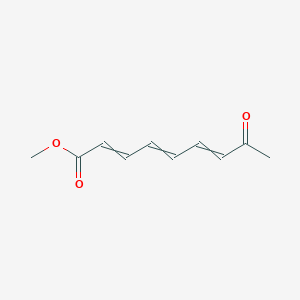
![[2-Acetyl-5-(2-methylbuta-1,3-dien-1-yl)phenoxy]acetic acid](/img/structure/B14196773.png)
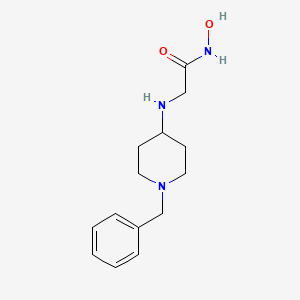
![(2-Aminothieno[2,3-c]pyridin-3-yl)(phenyl)methanone](/img/structure/B14196781.png)
![Morpholine, 4-[1-(phenylethynyl)cycloheptyl]-](/img/structure/B14196787.png)
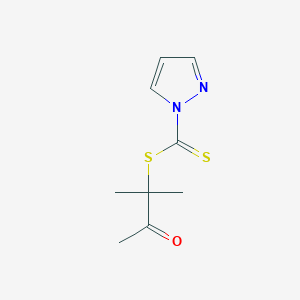
![2-(2-Phenylethenyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14196809.png)
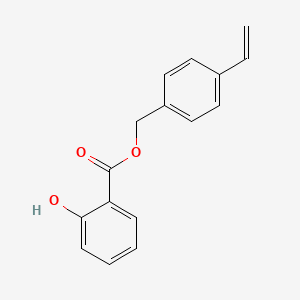
![1-(2-{[6-(Pyrimidin-5-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B14196813.png)

![1-Benzyl-6-[(4-methylphenyl)sulfanyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14196841.png)

![Benzenemethanamine, N-[[1-(phenylseleno)cyclohexyl]methylene]-](/img/structure/B14196851.png)
